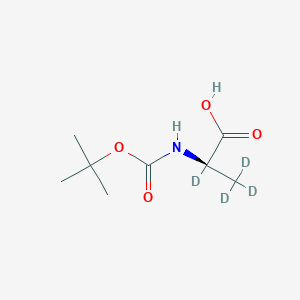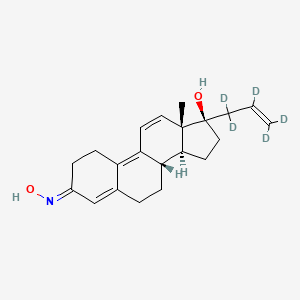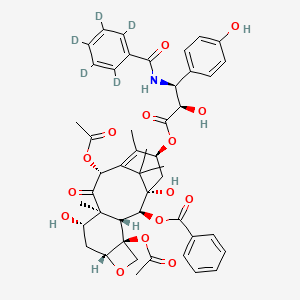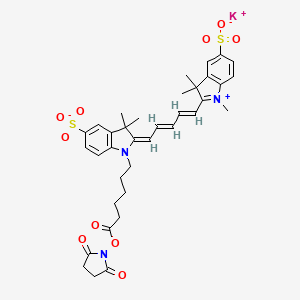
MeCY5-NHS ester (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MeCY5-NHS ester (potassium) is a reactive dye designed for labeling proteins and nucleic acids. It is known for its bright, photostable, and pH-insensitive fluorescent properties, making it highly useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeCY5-NHS ester (potassium) involves the reaction of a cyanine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent. The reaction typically occurs in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) to prevent hydrolysis of the NHS ester .
Industrial Production Methods
Industrial production of MeCY5-NHS ester (potassium) follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
MeCY5-NHS ester (potassium) primarily undergoes acylation reactions with primary amines. This reaction forms a stable amide bond, making it ideal for labeling proteins and nucleic acids .
Common Reagents and Conditions
Reagents: Primary amines, DMSO, DMF
Conditions: pH range of 7-9, anhydrous environment to prevent hydrolysisMajor Products Formed
The major product formed from the reaction of MeCY5-NHS ester (potassium) with primary amines is a labeled protein or nucleic acid conjugate. This conjugate retains the fluorescent properties of the dye, allowing for easy detection and analysis .
Scientific Research Applications
MeCY5-NHS ester (potassium) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled compounds for various analytical techniques.
Biology: Employed in the labeling of proteins and nucleic acids for imaging and tracking within biological systems.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of antibody-drug conjugates.
Industry: Applied in the production of fluorescent dyes and markers for various industrial processes
Mechanism of Action
The mechanism of action of MeCY5-NHS ester (potassium) involves the formation of a stable amide bond with primary amines. This reaction targets amino groups on proteins and nucleic acids, allowing the dye to covalently attach to these biomolecules. The fluorescent properties of the dye enable visualization and tracking of the labeled molecules .
Comparison with Similar Compounds
Similar Compounds
- Sulfo-Cyanine5 NHS ester potassium
- MeCY5-NHS ester triethylamine
Uniqueness
MeCY5-NHS ester (potassium) is unique due to its high photostability and pH insensitivity, which make it more reliable for long-term experiments compared to other similar compounds. Additionally, its ability to form stable conjugates with primary amines enhances its utility in various scientific applications .
Properties
Molecular Formula |
C36H40KN3O10S2 |
|---|---|
Molecular Weight |
777.9 g/mol |
IUPAC Name |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C36H41N3O10S2.K/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |
InChI Key |
UIFMOLZTZWPVTD-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


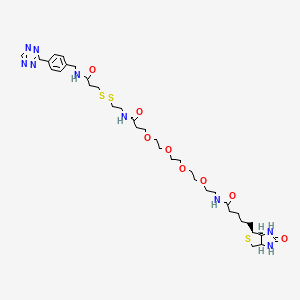
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
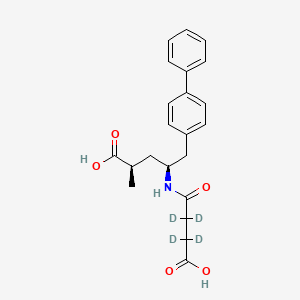


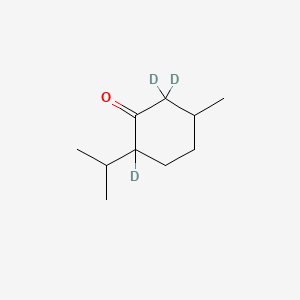
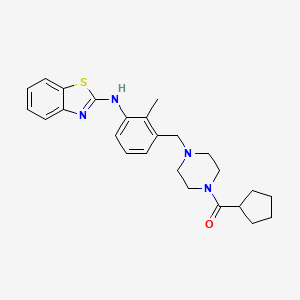
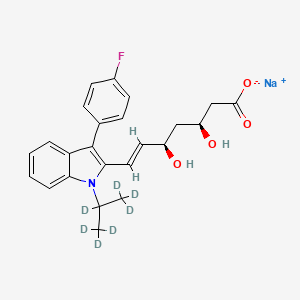
![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)

